N-Morpholinium nonafluorobutanesulfonate is synthesized from morpholine and nonafluorobutanesulfonic acid. Its classification falls under the category of fluorinated compounds, particularly those used in industrial applications and research settings. The compound is indexed under the Chemical Abstracts Service (CAS) number 34455-00-0 and has a PubChem identifier of CID 118689 .
The synthesis of N-Morpholinium nonafluorobutanesulfonate typically involves a straightforward reaction between morpholine and nonafluorobutanesulfonic acid. This reaction is carried out under controlled conditions to optimize yield and purity.
The molecular structure of N-Morpholinium nonafluorobutanesulfonate can be represented with the following characteristics:
C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C1COCC[NH2+]1
.JEKZMCMBPAIVEN-UHFFFAOYSA-N
.The molecular weight of this compound is approximately 387.22 g/mol, with a complex three-dimensional structure that contributes to its chemical behavior .
N-Morpholinium nonafluorobutanesulfonate can participate in various chemical reactions:
The specific conditions for these reactions vary widely based on the reactants involved. Common reagents include strong acids or bases, which facilitate the desired transformations.
The mechanism of action for N-Morpholinium nonafluorobutanesulfonate involves its interaction with biological targets through its functional groups. The sulfonate group acts as a strong electrophile, allowing it to participate in various biochemical pathways. This interaction may influence protein function and cellular processes depending on the application context .
Relevant data on these properties is crucial for understanding how this compound behaves in various environments, particularly concerning environmental persistence .
N-Morpholinium nonafluorobutanesulfonate has several significant applications:
This compound's unique properties make it valuable across multiple scientific disciplines, highlighting its versatility as a research tool and industrial material.
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.: 9002-84-0
CAS No.:
CAS No.: